Methyl 2-(2-oxopiperazin-1-yl)acetate

説明

Methyl 2-(2-oxopiperazin-1-yl)acetate is a heterocyclic organic compound featuring a piperazine ring substituted with a ketone group at the 2-position and an acetate ester moiety. This compound is of interest in medicinal chemistry, particularly as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules. Its structure combines the rigidity of the piperazine ring with the reactivity of the ester group, enabling diverse applications in drug development .

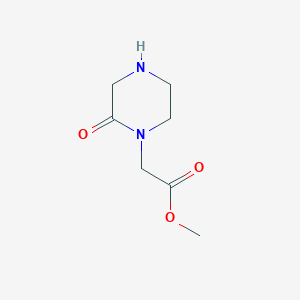

Structure

2D Structure

特性

IUPAC Name |

methyl 2-(2-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-4-6(9)10/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAOZMNASRCCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650848 | |

| Record name | Methyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-79-6 | |

| Record name | Methyl 2-oxo-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32705-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-oxopiperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate typically involves the reaction of piperazine derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .

化学反応の分析

Types of Reactions

Methyl 2-(2-oxopiperazin-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .

科学的研究の応用

Chemistry

Methyl 2-(2-oxopiperazin-1-yl)acetate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a valuable building block in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the oxo group to hydroxyl derivatives | Potassium permanganate |

| Reduction | Reduces carbonyl groups | Sodium borohydride |

| Substitution | Nucleophilic substitution at ester or nitrogen | Alkyl halides |

Biology

Research indicates that this compound may exhibit biological activity, particularly in relation to its interactions with biomolecules. Studies have shown potential effects on cell signaling pathways and enzyme activity, suggesting its role in pharmacological applications.

Biological Activity Highlights:

- Interaction with specific receptors

- Influence on metabolic pathways

- Potential as a drug precursor

Medicine

The compound is being investigated for its potential use as a pharmaceutical agent . Its structural features allow for further functionalization, which can lead to the development of new therapeutic agents targeting various diseases.

Case Study 1: Pharmaceutical Development

A study explored the synthesis of this compound derivatives and their biological activities. The results indicated that certain derivatives exhibited significant binding affinity to specific receptors involved in neuropharmacological processes, paving the way for new treatments for neurological disorders.

Case Study 2: Organic Synthesis

In a series of experiments, this compound was utilized as an intermediate in synthesizing novel anti-cancer agents. The researchers reported successful yields and highlighted the compound's versatility in creating complex structures that could enhance therapeutic efficacy.

作用機序

The mechanism of action of Methyl 2-(2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Ethyl 2-(2-oxopiperazin-1-yl)acetate

- Structure : Differs by the ester group (ethyl instead of methyl).

- Key Data: Property Value CAS No. 164784-87-6 Molecular Formula C₈H₁₄N₂O₃ Molecular Weight 186.21 g/mol Applications Used in PROTAC synthesis; similar reactivity to methyl ester but with altered pharmacokinetics due to increased lipophilicity .

tert-Butyl 2-(2-oxopiperazin-1-yl)acetate

- Structure : Features a bulkier tert-butyl ester group.

- Key Data: Property Value CAS No. 112257-22-4 Molecular Formula C₁₁H₂₀N₂O₃ Molecular Weight 228.29 g/mol Applications Employed as a precursor in PROTAC synthesis; tert-butyl group enhances stability during reactions but requires deprotection (e.g., with TFA) .

2-(2-Oxopiperazin-1-yl)acetic Acid

- Structure : Lacks the ester group (free carboxylic acid).

- Key Data: Property Value CAS No. 24860-46-6 Molecular Formula C₆H₁₀N₂O₃ Molecular Weight 158.16 g/mol Applications Used in conjugation reactions (e.g., amide bond formation); higher water solubility compared to esters .

Methyl 2-(3-oxopiperazin-1-yl)acetate

- Structure : Ketone group at the 3-position of the piperazine ring.

Physicochemical and Functional Comparisons

Solubility and Stability

- Methyl/ethyl/tert-butyl esters : Lipophilicity increases with ester size (methyl < ethyl < tert-butyl), affecting membrane permeability and metabolic stability. The tert-butyl analog requires acidic deprotection, limiting its use in final drug products .

- Free acid form : Higher aqueous solubility but reduced cell permeability; ideal for polar environments .

生物活性

Methyl 2-(2-oxopiperazin-1-yl)acetate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring with an oxo group and an acetate moiety. Its molecular formula is , and it has a CAS number of 32705-79-6. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, including cell signaling and metabolism. The compound has been noted for its potential to act as an enzyme inhibitor or receptor ligand, which is crucial for understanding its pharmacological profile and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

A study demonstrated that a related oxopiperazine-based peptidomimetic molecule inhibited prostatic acid phosphatase secretion, leading to reduced proliferation rates of prostate cancer cells . This suggests potential therapeutic applications in oncology.

2. Antimicrobial Properties:

this compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds with similar structures have shown promising results in inhibiting bacterial growth .

3. Anti-inflammatory Effects:

The compound's derivatives have been investigated for anti-inflammatory activity. For instance, related compounds have been tested in carrageenan-induced paw edema models, showing significant reduction in inflammation .

Case Study 1: Anticancer Potential

In a recent investigation, researchers synthesized several oxopiperazine derivatives and assessed their effect on prostate cancer cell lines. One derivative demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells, indicating the therapeutic potential of this class of compounds .

Case Study 2: Antimycobacterial Activity

A series of compounds derived from piperazine were screened for antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain structural modifications enhanced the efficacy of these compounds, providing insights into the design of new antitubercular agents .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key features and activities:

| Compound Name | Biological Activity | Unique Structural Features |

|---|---|---|

| Methyl 2-(3-oxopiperazin-1-YL)acetate | Antimicrobial | Variation in oxo position affects activity |

| 1-(4-Methylpiperazin-1-YL)-3-(methylthio)-1H-pyrazole | Neuropharmacological effects | Different substituents alter receptor interactions |

| Methyl 2-(2-hydroxyphenyl)piperazine | Anticancer | Hydroxy group enhances binding affinity |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Piperazine ring formation | DMF, 80°C, 12h | 60-75% | |

| Esterification | Ultrasound, 40°C, 2h | 85-90% |

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the oxopiperazine moiety .

- SHELX refinement : Validates predicted geometries using crystallographic data (e.g., bond lengths, angles) .

Key Insight: Combining computational predictions with experimental validation (e.g., X-ray crystallography) reduces trial-and-error in derivative synthesis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z 215 for C₉H₁₄N₂O₃) .

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-validation : Compare NMR-derived torsional angles with X-ray diffraction data using software like SHELXL .

- Dynamic effects : NMR may average conformers in solution, while X-ray captures static solid-state structures. Molecular dynamics simulations bridge this gap .

- Error analysis : Check for refinement artifacts (e.g., overfitting) in SHELXL by examining residual electron density maps .

Application-Focused: What methodologies assess the compound’s potential in drug delivery systems?

Answer:

- Stability studies : Monitor ester hydrolysis in physiological buffers (pH 7.4, 37°C) via HPLC .

- Complexation assays : Use isothermal titration calorimetry (ITC) to quantify binding with drug molecules (e.g., antibiotics) .

- In vitro release : Evaluate controlled release kinetics using dialysis membranes under simulated biological conditions .

Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Steric hindrance : Bulky substituents on the piperazine ring reduce accessibility to nucleophiles, as shown in crystallographic studies .

- Electronic effects : Electron-withdrawing groups (e.g., oxo) activate the ester carbonyl toward nucleophilic attack. DFT calculations quantify this activation .

- Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Waste disposal : Segregate organic waste and consult certified agencies for disposal, as per EPA guidelines .

Advanced: Can this compound serve as a chiral catalyst or precursor? What analytical methods confirm enantiomeric purity?

Answer:

- Chiral derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹H NMR splitting .

- HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak® IC) .

- Circular dichroism (CD) : Correlate optical activity with crystallographically determined absolute configurations .

Basic: How is the compound’s stability under varying pH and temperature conditions quantified?

Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .

- pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–12) to identify optimal storage conditions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology .

- Crystallization control : Seed batches with pure crystals to ensure consistent polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。